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Compound of Interest

Compound Name: Triphenylphosphine sulfide

Cat. No.: B147668 Get Quote

A Computational Showdown:
Triphenylphosphine Sulfide vs. Oxide
For researchers, scientists, and professionals in drug development, a detailed understanding of

the structural and electronic properties of common reagents is paramount. This guide provides

a computational comparison of triphenylphosphine sulfide and triphenylphosphine oxide, two

closely related organophosphorus compounds. By examining their molecular geometries,

electronic characteristics, and thermal stabilities, we offer insights to inform their application in

synthesis and catalysis.

This comparative analysis is supported by experimental data and computational chemistry

principles, providing a clear, data-driven overview of these two important molecules.

At a Glance: Key Property Comparison
A summary of the key structural and physical properties of triphenylphosphine sulfide and

oxide is presented below, offering a direct comparison of their fundamental characteristics.
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Property
Triphenylphosphine
Sulfide (Ph₃PS)

Triphenylphosphine Oxide
(Ph₃PO)

P=X Bond Length (Å) 1.950[1] 1.487[2]

Average P-C Bond Length (Å) 1.817[1] ~1.80[2]

Average C-P-X Bond Angle (°) 113.1[1] ~112.4

Average C-P-C Bond Angle (°) 105.7[1] 106.4[2]

Dipole Moment (D) 4.88[3] 4.44[3][4]

Melting Point (°C) 161-163 154-158[5][6]

Molecular Geometry and Electronic Structure
The geometric and electronic properties of triphenylphosphine sulfide and oxide are primarily

dictated by the nature of the phosphorus-chalcogen bond.

Triphenylphosphine Oxide (Ph₃PO): The phosphorus-oxygen bond in Ph₃PO is short and highly

polarized, with a significant double bond character. X-ray crystallography data reveals a P-O

bond length of approximately 1.48 Å.[5] The geometry around the phosphorus atom is

tetrahedral. The O-P-C bond angles are consistently larger than the C-P-C angles, indicating

the strong repulsive effect of the electron-rich P=O double bond.[2] The molecule possesses a

significant dipole moment of 4.44 D.[3][4]

Triphenylphosphine Sulfide (Ph₃PS): In contrast, the phosphorus-sulfur bond in Ph₃PS is

considerably longer, at approximately 1.950 Å, reflecting a weaker π-interaction compared to

the P=O bond.[1] The geometry at the phosphorus center is also approximately tetrahedral.[1]

The C-P-S bond angles are, on average, larger than the C-P-C angles.[1] Despite the lower

electronegativity of sulfur compared to oxygen, triphenylphosphine sulfide exhibits a higher

dipole moment of 4.88 D, which can be attributed to the longer P=S bond distance.[3]

Thermal Stability
While specific decomposition temperatures for pure triphenylphosphine sulfide and oxide are

not readily available in the literature, their general thermal behavior can be inferred.

Triphenylphosphine oxide is a common, often stubborn, byproduct in many organic reactions,
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indicating its high thermal stability.[5] Studies on the thermal decomposition of polymers have

utilized triphenylphosphine oxide as a flame retardant, further attesting to its stability at

elevated temperatures.[7] Triphenylphosphine sulfide is also known to be a stable

compound.[8]

Experimental and Computational Protocols
The experimental data presented in this guide are primarily derived from X-ray crystallography

studies for bond lengths and angles, and from physical chemistry measurements for dipole

moments and melting points.

A general workflow for the computational comparison of these molecules is outlined below. This

process allows for the theoretical determination of molecular properties, which can then be

compared with experimental values.

Computational Workflow

Initial Structure Generation
(Ph₃PS and Ph₃PO)

Geometry Optimization
(e.g., DFT with B3LYP/6-31G(d))

Frequency Calculation Property Calculation
(Bond Lengths, Angles, Dipole Moment)

Analysis and Comparison

Confirm minimum energy structure

Click to download full resolution via product page

A generalized workflow for the computational comparison of molecular properties.
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Geometry Optimization: A common computational approach involves geometry optimization

using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-31G(d)

basis set. This process finds the lowest energy conformation of the molecule.

Frequency Calculation: Subsequent frequency calculations are performed to confirm that the

optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Property Calculation: From the optimized geometry, key properties such as bond lengths, bond

angles, and the dipole moment can be calculated and compared.

Conclusion
Both triphenylphosphine sulfide and oxide are robust molecules with well-defined tetrahedral

geometries. The primary differences lie in the nature of the phosphorus-chalcogen bond, with

the P=O bond in the oxide being significantly shorter and more polarized than the P=S bond in

the sulfide. These structural and electronic distinctions, reflected in their differing dipole

moments, influence their reactivity and coordination chemistry. This guide provides a

foundational, data-supported comparison to aid researchers in the selection and application of

these versatile organophosphorus compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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